molecular formula C10H11ClO B1302277 3-Phenylbutanoyl chloride CAS No. 51552-98-8

3-Phenylbutanoyl chloride

Cat. No. B1302277
CAS RN: 51552-98-8
M. Wt: 182.64 g/mol
InChI Key: XCAXRFFRVJOHMX-UHFFFAOYSA-N
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Description

3-Phenylbutanoyl chloride is an important intermediate organic compound. It has a molecular formula of C10H11ClO . The average mass is 182.647 Da and the monoisotopic mass is 182.049850 Da .


Molecular Structure Analysis

The molecular structure of 3-Phenylbutanoyl chloride consists of freely rotating bonds, hydrogen bond acceptors, and hydrogen bond donors . It has a molar refractivity of 49.9±0.3 cm³ .


Physical And Chemical Properties Analysis

3-Phenylbutanoyl chloride has a density of 1.1±0.1 g/cm³, a boiling point of 248.5±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 48.6±3.0 kJ/mol, and it has a flashpoint of 107.2±14.6 °C . The index of refraction is 1.519, and it has a molar volume of 164.5±3.0 cm³ .

Scientific Research Applications

Application in Organic Synthesis

3-Phenylbutanoyl chloride has been utilized in various organic synthesis processes. For instance, its use in the Stille and Suzuki–Miyaura cross-coupling reactions has been documented. Enantiomerically pure products were obtained when coupled with bromobenzene and benzoyl chloride, demonstrating its utility in creating stereochemically complex molecules (Križková & Hammerschmidt, 2013).

Role in Chemical Modification for Biomedical Applications

In biomedical research, 3-Phenylbutanoyl chloride has been employed in the modification of biodegradable polymers like poly(3-hydroxybutyrate) (PHB). Such chemical modifications are vital for developing materials with specific biological properties, such as antibacterial and anticancer activities, which are crucial in medical applications (Abdelwahab et al., 2019).

Use in Chiral Separation Processes

The compound has been implicated in the creation of chiral stationary phases for High-Performance Liquid Chromatography (HPLC). Such developments are significant in pharmaceuticals and other areas where chiral separation is crucial (Yu, Lee, & Ryoo, 2016).

Involvement in Advanced Organic Reactions

3-Phenylbutanoyl chloride has been used in acylation reactions, such as in the atropodiastereoselective acylation of benzodiazepines. This showcases its role in synthesizing complex organic compounds with specific stereochemical configurations, which is important in developing pharmaceuticals and other organic compounds (Funaki et al., 2022).

Potential in Sensor Development

There has been research into the development of poly(vinyl chloride) membrane sensors where derivatives of 3-Phenylbutanoyl chloride play a crucial role. These sensors have applications in detecting and quantifying various ions, which is significant in environmental monitoring and industrial processes (Kopylovich, Mahmudov, & Pombeiro, 2011).

Safety and Hazards

While specific safety and hazard information for 3-Phenylbutanoyl chloride is not available, it’s important to handle all chemicals with care. Protective measures such as wearing gloves, eye protection, and working in a well-ventilated area are generally recommended .

properties

IUPAC Name

3-phenylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAXRFFRVJOHMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)Cl)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylbutanoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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